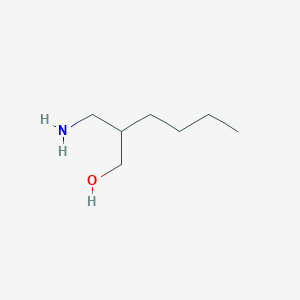

2-(Aminomethyl)hexan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H17NO |

|---|---|

Molekulargewicht |

131.22 g/mol |

IUPAC-Name |

2-(aminomethyl)hexan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-7(5-8)6-9/h7,9H,2-6,8H2,1H3 |

InChI-Schlüssel |

NYVDHTLXVVFPHK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CN)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes to 2 Aminomethyl Hexan 1 Ol

Retrosynthetic Strategies for C6 Amino Alcohol Scaffold Construction

Retrosynthetic analysis of 2-(Aminomethyl)hexan-1-ol provides several logical pathways for its construction from simpler, more readily available precursors. The primary disconnections focus on the formation of the carbon-nitrogen bond and the installation of the two key functional groups—the primary amine and the primary alcohol—in their 1,2-relationship.

One common strategy involves a disconnection at the C-N bond. This approach leads back to a C7 carbonyl compound, specifically a functionalized aldehyde or keto-alcohol, and an ammonia (B1221849) equivalent. This pathway points directly towards a reductive amination as the key forward synthetic step.

A second general approach involves disconnecting the C-C bond between the carbon bearing the alcohol (C1) and the carbon bearing the aminomethyl group (C2). This strategy is less common but could conceivably involve the coupling of a two-carbon fragment with a five-carbon chain.

A third, and more practical, set of strategies involves functional group interconversion from other C7 precursors. For example, a precursor containing a nitrile and an ester group at the appropriate positions could be reduced to form the target amino alcohol. This suggests that starting materials like substituted hexanoic acids or their derivatives could serve as viable precursors for multi-step syntheses. researchgate.net For chiral synthesis, these retrosynthetic pathways must incorporate a step that establishes the stereocenter at C2, either through the use of a chiral starting material from the chiral pool, a chiral auxiliary, or an asymmetric catalyst.

Classical Synthetic Approaches to this compound

Classical methods for synthesizing amino alcohols often rely on robust and well-established reactions, providing reliable, albeit sometimes multi-step, routes to the target compound. jove.com

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. researchgate.net In the context of this compound, this process would start with a suitable aldehydo-alcohol precursor, such as 2-formylhexan-1-ol or its protected form.

The reaction mechanism proceeds in two main stages. First, the carbonyl group of the aldehyde reacts with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium acetate (B1210297), to form an intermediate imine. researchgate.netchemistrysteps.com This condensation is often performed under conditions that facilitate the removal of water. In the second stage, the C=N double bond of the imine is reduced to a C-N single bond. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the protonated imine in the presence of the initial aldehyde, allowing for a convenient one-pot reaction. chemistrysteps.commasterorganicchemistry.com Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can be used to reduce the imine. researchgate.netyoutube.com

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (e.g., 3-6), alcoholic solvent (e.g., Methanol) | Selectively reduces imines over carbonyls; enables one-pot synthesis. masterorganicchemistry.com | Use of toxic cyanide reagent. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., Dichloromethane, THF) | Non-toxic alternative to NaBH₃CN, effective and mild. masterorganicchemistry.com | Can be more expensive. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas (often under pressure), Pd/C, PtO₂, or Raney Ni catalyst | "Clean" reaction with water as the only byproduct; scalable. researchgate.net | Requires specialized hydrogenation equipment; may reduce other functional groups. |

Another fundamental approach to constructing the aminomethyl group is through the reduction of a nitrile (cyano group). chemguide.co.uk This pathway would typically begin with a precursor that already contains the C7 carbon skeleton and a nitrile group at the appropriate position, such as 2-(hydroxymethyl)hexanenitrile.

The reduction of the nitrile to a primary amine is a common transformation that requires a potent reducing agent. youtube.com Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting the C≡N triple bond into a -CH₂NH₂ group. chemguide.co.ukchemistrysteps.com The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive intermediates and protonate the resulting amine. chemistrysteps.com Other reducing agents, such as borane (B79455) (BH₃) complexes or catalytic hydrogenation under more forcing conditions (high pressure and temperature) than imine reduction, can also accomplish this transformation. youtube.comorganic-chemistry.org

A plausible synthetic sequence could start with ethyl 2-cyanohexanoate. The ester group could first be reduced to the primary alcohol using a selective reducing agent, followed by the reduction of the nitrile group to the amine. A more direct route involves the simultaneous reduction of both the ester and nitrile functionalities using a strong reducing agent like LiAlH₄.

| Reducing Agent | Typical Conditions | Outcome | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (THF, Et₂O), followed by aqueous/acidic workup. chemistrysteps.com | Forms primary amine. | Very powerful, pyrophoric; will also reduce esters, ketones, and aldehydes. chemistrysteps.com |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure H₂, Raney Ni or Rh catalyst. chemguide.co.uk | Forms primary amine. | Requires high pressure/temperature; catalyst choice is crucial. |

| Diisobutylaluminium Hydride (DIBAL-H) | Low temperature, followed by workup. | Can stop at the aldehyde (via imine hydrolysis) with careful control. chemistrysteps.com | Less common for direct reduction to amines; stoichiometry is critical. |

Constructing this compound from simple, inexpensive aliphatic precursors involves a logical sequence of functional group interconversions. Such multi-step syntheses showcase the versatility of fundamental organic reactions.

One potential route could begin with hexanal (B45976). A standard approach would be to first introduce a cyano group at the α-position. This can be achieved by converting hexanal to its cyanohydrin, followed by dehydration and subsequent reduction, although this is a complex route. A more direct α-functionalization might involve α-bromination of a hexanoic acid derivative followed by substitution with sodium cyanide to yield a 2-cyano-hexanoic acid derivative. The final step would then be a dual reduction of both the carboxylic acid (or ester) and the nitrile functionalities, for which a powerful reducing agent like LiAlH₄ would be suitable. This approach builds the carbon skeleton and then installs and converts the necessary functional groups in a stepwise manner.

Modern and Sustainable Synthetic Methodologies

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, this includes biocatalysis and catalytic asymmetric methods to produce specific enantiomers. jove.com

The C2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial for applications where molecular chirality is important. ru.nliranchembook.ir

Catalytic asymmetric synthesis of vicinal amino alcohols is a field of intensive research. ptfarm.pl One of the most powerful techniques is the asymmetric reduction of a suitable prochiral precursor using a chiral catalyst. For instance, an α-aminoketone precursor could be reduced to the corresponding amino alcohol. The use of a chiral transition metal catalyst, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with a chiral ligand (e.g., BINAP, DuPhos), can induce high enantioselectivity in the hydrogenation of the ketone.

Another advanced strategy is the asymmetric transfer hydrogenation of a suitable ketone precursor, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas, often under milder conditions. ptfarm.pl Furthermore, organocatalysis has emerged as a powerful tool for the direct asymmetric synthesis of amino alcohols. nih.gov Chiral catalysts derived from natural amino acids, like proline, can catalyze asymmetric Mannich reactions between an aldehyde and an amine, creating the C-N and C-C bonds with high stereocontrol, which could then be elaborated to the target molecule. nih.gov While specific examples for this compound are not prominently documented in general literature, these established methodologies for analogous structures provide a clear blueprint for its enantioselective synthesis.

| Methodology | Catalyst System Example | Precursor Type | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru- or Rh-complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) | α-Amino ketone or enamine | Direct creation of chiral alcohol or amine center with high enantiomeric excess. |

| Asymmetric Transfer Hydrogenation | Chiral Ru-diamine or Rh-diamine complexes | α-Amino ketone | Avoids the use of high-pressure H₂ gas. ptfarm.pl |

| Asymmetric Organocatalysis | Proline and its derivatives | Aldehyde, amine, and a carbon nucleophile | Metal-free catalysis for stereoselective C-C and C-N bond formation. nih.gov |

Biocatalytic Routes and Enzymatic Transformations

The application of enzymes in organic synthesis, or biocatalysis, offers a powerful approach for producing chiral compounds with high selectivity under mild reaction conditions. researchgate.net While specific literature detailing the biocatalytic synthesis of this compound is limited, established enzymatic transformations for analogous chiral amino alcohols provide a clear blueprint for its potential production. Key enzyme classes, including lipases, reductases, and transaminases, are particularly relevant. acs.orgmdpi.com

Enzymatic Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols and amines. researchgate.net In a potential route, a racemic mixture of this compound could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing the unreacted enantiomer (the alcohol) and the acylated product (the ester) to be separated by standard chemical techniques. Lipase B from Candida antarctica (CAL-B) is a robust and frequently used biocatalyst for such resolutions. uniovi.es

Reductive Aminases and Imine Reductases: A more direct and atom-economical approach involves the use of reductive aminases (RedAms) or imine reductases (IREDs). mdpi.com These enzymes catalyze the asymmetric reduction of an imine to a chiral amine. A hypothetical synthetic precursor, 2-(hydroxymethyl)hexanal, could be reacted with ammonia to form an intermediate imine, which is then asymmetrically reduced by a RedAm/IRED in the presence of a cofactor like NADPH to yield enantiopure this compound. The development of engineered IREDs has significantly broadened their substrate scope, making them attractive for pharmaceutical synthesis. mdpi.com

Alcohol Dehydrogenases (ADHs): Chiral alcohols are frequently synthesized using alcohol dehydrogenases, which catalyze the stereoselective reduction of a prochiral ketone. acs.org A precursor such as 1-hydroxyheptan-2-one (B3048465) could be reduced by a selected ADH to produce (S)- or (R)-1,2-heptanediol with high enantiomeric excess. Subsequent chemical steps would be required to convert the second hydroxyl group into the aminomethyl functionality.

The table below summarizes potential biocatalytic strategies applicable to the synthesis of this compound.

| Enzyme Class | Reaction Type | Hypothetical Precursor | Key Advantages | Relevant Findings |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic this compound | High enantioselectivity, operational stability, no cofactor required. researchgate.net | Widely applied for resolving racemic alcohols and amines via selective acylation. researchgate.netuniovi.es |

| Reductive Aminase (RedAm) | Reductive Amination | 2-(Hydroxymethyl)hexanal | High atom economy, direct conversion of a ketone/aldehyde to a chiral amine. | Engineered RedAms show broad substrate acceptance for producing chiral amines. mdpi.com |

| Imine Reductase (IRED) | Imine Reduction | Imine of 2-(hydroxymethyl)hexanal | Excellent stereoselectivity for the C=N bond reduction. | A key emerging enzyme class for the pharmaceutical industry. mdpi.com |

| Alcohol Dehydrogenase (ADH) | Ketone Reduction | 1-Hydroxyheptan-2-one | Outstanding stereoselectivity, operates under mild conditions. acs.org | Engineered ADHs can tolerate high substrate concentrations and organic co-solvents. acs.org |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, has emerged as a transformative technology for chemical manufacturing. nih.gov This approach offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability, making it ideal for the industrial production of fine chemicals like this compound. d-nb.infomdpi.com

A multi-step synthesis of this compound could be designed as an integrated continuous process. For instance, the reduction of a nitrile or amide precursor, which is often highly exothermic and may require high pressures of hydrogen gas, is significantly safer to conduct in a small-volume flow reactor. The use of packed-bed reactors containing immobilized catalysts (e.g., palladium on carbon for hydrogenation) allows for efficient catalyst use and reuse, and the product stream can be directly fed into the next reaction or a purification module without intermediate isolation. mdpi.com

In-line purification strategies, such as liquid-liquid extraction or solid-supported scavengers, can be integrated into the flow system to remove byproducts and unreacted reagents, delivering a cleaner product stream and simplifying downstream processing. mdpi.com

The table below compares batch and flow processing for key synthetic steps that could be employed to produce this compound.

| Parameter | Traditional Batch Processing | Continuous Flow Processing | Advantages of Flow |

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of thermal runaways. | High surface-area-to-volume ratio; excellent temperature control. | Enhanced safety, ability to run highly exothermic reactions. nih.gov |

| Mass Transfer | Often limited by stirring efficiency, especially in multiphasic systems. | Superior mixing through static mixers or narrow channels. | Increased reaction rates and yields. |

| Scalability | Non-linear and complex; requires re-optimization for larger vessels. | Linear scalability by running the process for a longer duration ("scaling out"). unimi.it | Predictable and faster scale-up from lab to production. |

| Safety with Hazardous Reagents | Large quantities of hazardous materials are present at one time. | Only small quantities are in the reactor at any given moment. | Significantly reduced risk when using high pressures or toxic reagents. nih.gov |

| Process Integration | Steps are performed sequentially with work-up and isolation in between. | Multiple reaction and purification steps can be linked sequentially. mdpi.com | Reduced manual handling, potential for full automation. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are critical for obtaining a product of high purity. The presence of both a basic amino group and a polar hydroxyl group dictates the selection of appropriate techniques.

Extraction: Liquid-liquid extraction is a fundamental step following an aqueous work-up. rsc.org After a reaction, the mixture is typically partitioned between an aqueous phase and an immiscible organic solvent. By adjusting the pH of the aqueous layer, the target compound can be manipulated to move between phases. For example, at a basic pH, the amino group is deprotonated, making the compound more soluble in organic solvents like ethyl acetate or dichloromethane. Conversely, at an acidic pH, it forms a salt and preferentially dissolves in the aqueous phase, which can help remove non-basic impurities. rsc.org

Distillation: Given its functional groups, this compound is expected to have a relatively high boiling point. Therefore, vacuum distillation is the preferred method for purification on a larger scale. sciencemadness.org This technique allows the compound to boil at a much lower temperature, preventing thermal decomposition that might occur at atmospheric pressure. scribd.com Fractional distillation under vacuum can be used to separate the final product from impurities with close boiling points.

Chromatography: For achieving very high purity, especially at the laboratory scale, column chromatography is indispensable. Silica (B1680970) gel is a common stationary phase for purifying polar compounds. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or methanol), is used to move the components down the column at different rates. google.com The addition of a small amount of a base, such as triethylamine, to the eluent is often necessary to prevent the protonated amine from "streaking" on the acidic silica gel.

Recrystallization: This is a highly effective method for purifying solid compounds. While this compound may be an oil or low-melting solid at room temperature, it can be converted into a stable, crystalline salt (e.g., hydrochloride or mesylate) by reacting it with the corresponding acid. google.com This salt can then be recrystallized from a suitable solvent or solvent mixture to remove impurities, yielding a product of very high purity. The pure free base can be recovered by subsequent neutralization and extraction. mdpi.com

The following table details the application of these purification techniques.

| Technique | Underlying Principle | Application for this compound Synthesis |

| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases. | Separating the product from aqueous reagents and salts after reaction work-up; pH adjustment facilitates selective extraction. rsc.org |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purification of the final liquid product, removing non-volatile impurities and lower-boiling solvents. Prevents thermal degradation. sciencemadness.orgscribd.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | High-purity separation of the final product from structurally similar byproducts. Essential for small-scale and research applications. google.com |

| Recrystallization | Difference in solubility of a compound and its impurities in a solvent at different temperatures. | Purification of a solid intermediate or a crystalline salt derivative (e.g., hydrochloride) of the final product to achieve analytical purity. google.commdpi.com |

Chemical Reactivity and Derivatization of 2 Aminomethyl Hexan 1 Ol

Reactions at the Primary Amine Moiety

The primary amine in 2-(aminomethyl)hexan-1-ol is a nucleophilic center, readily participating in reactions such as acylation, sulfonylation, alkylation, and imine formation. The lone pair of electrons on the nitrogen atom allows it to attack various electrophilic species, leading to the formation of a wide array of derivatives.

Acylation and Sulfonylation Reactions

The acylation and sulfonylation of the primary amine are fundamental transformations for producing amides and sulfonamides, respectively. These reactions typically involve treating the amino alcohol with an acyl chloride, acid anhydride (B1165640), or sulfonyl chloride. A key challenge in these reactions is achieving chemoselectivity, as the hydroxyl group can also undergo acylation to form an ester. nih.gov Due to the higher intrinsic nucleophilicity of the amine, N-acylation is generally favored over O-acylation. nih.gov

Several methods have been developed to ensure high chemoselectivity for N-acylation of amino alcohols:

Catalytic Methods : The use of catalytic amounts of dibutyltin oxide has been shown to effectively promote the selective N-acylation of 1,2- and 1,3-amino alcohols. acs.orgtandfonline.com

Bio-compatible Conditions : Performing the reaction in a phosphate buffer can lead to highly efficient and selective N-chloroacetylation with chloroacetyl chloride, yielding N-chloroacetamides in high yields without the need for chromatography. tandfonline.com

Acidic Conditions : Under acidic conditions, the amine functionality is protonated to form an ammonium (B1175870) salt. This deactivates the amine as a nucleophile, allowing for selective O-acylation. Conversely, under basic or neutral conditions, the more nucleophilic amine reacts preferentially. tandfonline.com

Aromatic amines tend to react faster than alcohols, allowing for selective sulfonylation of an amino group while leaving a hydroxyl group intact. sapub.org

| Reaction Type | Acylating/Sulfonylating Agent | Catalyst/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| N-Acylation | Acyl Chloride | Dibutyltin Oxide (cat.), Microwave | N-Acyl Amino Alcohol | High N-selectivity | acs.org |

| N-Chloroacetylation | Chloroacetyl Chloride | Phosphate Buffer | N-Chloroacetamide Derivative | High N-selectivity | tandfonline.com |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Solvent-free, Room Temp. | N-Sulfonamide Derivative | High N-selectivity over OH | sapub.org |

Alkylation and Reductive Alkylation Pathways

The nitrogen atom of this compound can be alkylated to form secondary or tertiary amines. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Reductive amination , also known as reductive alkylation, is a versatile method for forming C-N bonds. wikipedia.org It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org This one-pot reaction is often carried out under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.orgresearchgate.net Photoredox catalysis offers a modern approach, allowing for direct reductive amination of aldehydes without the need for an external hydride source. nih.gov

| Carbonyl Compound | Reducing Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde (R'-CHO) | Sodium Borohydride (NaBH4) | Thiamine hydrochloride (cat.), Solvent-free, 60°C | Secondary Amine | researchgate.net |

| Ketone (R'-CO-R'') | Sodium Cyanoborohydride (NaBH3CN) | Weakly acidic (pH ~5) | Secondary Amine | wikipedia.org |

| Aromatic Aldehyde | None (in situ source) | Iridium-based photocatalyst, Visible light | Tertiary Benzylic Amine | nih.gov |

Formation of Imine and Schiff Base Derivatives for Further Elaboration

Primary amines, such as the one in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. openstax.orgmasterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that proceeds through the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org

The mechanism involves two key stages:

Carbinolamine Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer then yields a neutral amino alcohol, known as a carbinolamine. libretexts.orglibretexts.org

Dehydration : The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). Elimination of water results in the formation of a C=N double bond, yielding the imine. libretexts.orglibretexts.orglumenlearning.com

The reaction rate is pH-dependent, typically being maximal around a pH of 4-5. openstax.orglumenlearning.com Imines are valuable intermediates in organic synthesis and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. masterorganicchemistry.com

Cyclization Reactions to Nitrogen-Containing Heterocycles

The 1,2-amino alcohol structure of this compound is a precursor for the synthesis of various nitrogen-containing heterocycles. One of the most common cyclization reactions involves the condensation with aldehydes or ketones to form five-membered oxazolidine rings. mdpi.com This reaction proceeds through the initial formation of an imine (or iminium ion), which then undergoes a rapid intramolecular cyclization as the hydroxyl group attacks the electrophilic imine carbon. mdpi.comorganic-chemistry.org

Other cyclization strategies can lead to different heterocyclic systems. For instance, palladium-catalyzed aerobic oxidation of alkenes in molecules containing a tethered nitrogen nucleophile (an aza-Wacker cyclization) can be used to generate oxazolidine products from allylic alcohols. nih.gov Furthermore, reactions involving thionyl chloride can lead to cyclodehydration, producing nitrogen heterocycles such as pyrrolidines and piperidines, depending on the chain length and reaction conditions. organic-chemistry.org

Reactions at the Primary Alcohol Moiety

The primary alcohol group in this compound can undergo reactions typical of alcohols, such as esterification and etherification. The main consideration in these transformations is the potential for the amine group to compete as a nucleophile.

Esterification and Etherification Protocols

Esterification : The selective O-esterification of amino alcohols requires conditions that favor reaction at the hydroxyl group over the more nucleophilic amino group. One effective strategy is to perform the reaction under acidic conditions. By converting the amino alcohol into its hydrochloride salt, the amine is protonated and its nucleophilicity is suppressed. Subsequent reaction with an acid chloride can then selectively yield the amino ester. tandfonline.comtandfonline.com Another approach involves the use of transition metal ions, such as Cu(II), which can direct the chemoselective O-acylation of 1,2-amino alcohols in aqueous environments. acs.org

Etherification : The formation of an ether from the alcohol moiety can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.orgwikipedia.org This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a leaving group (typically a halide) from an organohalide. wikipedia.org A strong base, such as sodium hydride (NaH), is often used to generate the alkoxide. organic-synthesis.com Care must be taken in selecting the base and reaction conditions to avoid deprotonating the amine or promoting side reactions. The reaction works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org

| Reaction Type | Reagents | Conditions | Product | Key Strategy | Reference |

|---|---|---|---|---|---|

| O-Esterification | Amino Alcohol Hydrochloride + Acid Chloride | Acetonitrile-benzene, reflux | Amino Ester Hydrochloride | Amine protonation | tandfonline.com |

| O-Esterification | 1,2-Amino Alcohol + Acylating Agent (e.g., Acyl-CoA) | Aqueous buffer with Cu(II) ions | O-Acyl Amino Alcohol | Metal-ion directed selectivity | acs.org |

| O-Etherification (Williamson) | Alcohol + NaH, then Alkyl Halide | Anhydrous THF | Ether | Formation of alkoxide | wikipedia.orgorganic-synthesis.com |

Nucleophilic Substitution Reactions Following Hydroxyl Activation

The hydroxyl group (-OH) of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. libretexts.org Therefore, to facilitate substitution at the C1 position of this compound, the hydroxyl group must first be activated by converting it into a better leaving group.

A common and highly effective method for this activation is the conversion of the alcohol to a sulfonate ester, such as a tosylate. nih.gov This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (Et₃N). nih.gov The base serves to neutralize the HCl byproduct of the reaction. nih.gov

Once the tosylate ester, 2-(aminomethyl)hexyl-1-tosylate, is formed, the tosylate group (⁻OTs) acts as an excellent leaving group due to its stability as an anion, which is the conjugate base of the strong acid p-toluenesulfonic acid. youtube.com This activation renders the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. youtube.com

Table 2: Examples of Nucleophilic Substitution on Activated this compound

| Activating Reagent | Nucleophile (Nu⁻) | Product |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Azide (N₃⁻) | 1-Azido-2-(aminomethyl)hexane |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Cyanide (CN⁻) | 3-(Aminomethyl)heptanenitrile |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Iodide (I⁻) | 1-Iodo-2-(aminomethyl)hexane |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Thiolate (RS⁻) | 1-(Alkylthio)-2-(aminomethyl)hexane |

Bifunctional Reactivity: Cascade and Chemo-Selective Transformations

The proximate arrangement of the amine and alcohol groups in this compound facilitates unique transformations that leverage its bifunctional character. These reactions can proceed in a cascade (multi-step, one-pot) fashion and often exhibit high chemo-selectivity, leading to the formation of heterocyclic structures.

A prominent example is the synthesis of N-tosyl aziridines from 1,2-amino alcohols. nih.gov This transformation is a one-pot procedure that begins with the reaction of this compound with an excess of tosyl chloride. The reaction conditions can be tuned to be chemo-selective, leading to the tosylation of both the nitrogen and the oxygen atoms, forming an N,O-bis-tosylated intermediate.

Following this initial activation, the addition of a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), initiates a cascade sequence. nih.gov The base deprotonates the N-tosyl amine, creating a nucleophilic nitrogen anion. This anion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the adjacent carbon and displacing the tosylate leaving group from the oxygen. This intramolecular cyclization results in the formation of a stable, three-membered N-tosyl aziridine ring, specifically (2-butyl-aziridin-1-yl)(p-tolyl)methanone. This process is highly efficient and demonstrates how the two functional groups can cooperate in a controlled, sequential manner to build more complex molecular architectures. nih.gov

Stereoselective Transformations and Chiral Pool Applications (if applicable to enantiomers)

The C2 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-2-(aminomethyl)hexan-1-ol and (S)-2-(aminomethyl)hexan-1-ol. This chirality opens avenues for stereoselective transformations and applications in asymmetric synthesis.

Asymmetric Synthesis: The preparation of enantiomerically pure forms of 1,2-amino alcohols is a significant goal in organic synthesis, as these motifs are present in many bioactive molecules. nih.govnih.gov While specific methods for this compound are not widely documented, general strategies for the asymmetric synthesis of such compounds can be applied. For example, the enantioselective reduction of a suitable precursor, such as an α-aminoketone, using a chiral catalyst system (e.g., Noyori's asymmetric transfer hydrogenation) could yield one enantiomer in high purity. nih.gov Another powerful approach is the use of enzymes, such as imine reductases (IREDs), which can perform asymmetric reductive aminations with high enantioselectivity. nih.gov

Chiral Pool Applications: The "chiral pool" refers to the collection of readily available, enantiopure natural products like amino acids, sugars, and terpenes that can be used as starting materials for complex syntheses. wikipedia.orgmdpi.com An enantiomer of this compound could potentially be synthesized from a chiral pool starting material. For instance, the amino acid L-norleucine, which possesses the (S)-configuration and a linear six-carbon skeleton, could serve as a precursor. Through functional group manipulations, such as the reduction of its carboxylic acid moiety to a primary alcohol, L-norleucine could be converted into (S)-2-aminohexan-1-ol, a close structural analog.

Once obtained in enantiopure form, (R)- or (S)-2-(aminomethyl)hexan-1-ol can itself become a valuable chiral building block for the synthesis of other complex, chiral molecules. acs.org Its defined stereochemistry can be used to control the stereochemical outcome of subsequent reactions, making it a useful tool in the construction of pharmaceuticals or natural products.

Applications of 2 Aminomethyl Hexan 1 Ol in Advanced Chemical Systems

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The presence of a stereogenic center and two distinct functional groups makes 2-(aminomethyl)hexan-1-ol an excellent candidate for applications in asymmetric catalysis, both as a chiral auxiliary and as a ligand for transition metals.

Chiral amino alcohols are foundational in the field of asymmetric synthesis, often serving as precursors to chiral auxiliaries that control the stereochemical outcome of carbon-carbon bond-forming reactions. While specific studies on this compound as a chiral auxiliary are not extensively documented, its structural motifs are analogous to other well-established 1,2-amino alcohols used for this purpose. These auxiliaries can be temporarily incorporated into a substrate, directing the approach of a reactant to one face of the molecule, thereby inducing chirality.

For instance, chiral oxazolidinones, which can be synthesized from amino alcohols, are widely employed as effective chiral auxiliaries in the asymmetric alkylation of enolates. This strategy has proven successful in the total synthesis of numerous biologically active natural products. The general principle involves the formation of a chiral enolate, where the auxiliary shields one face of the enolate, leading to highly diastereoselective alkylation. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

| Reaction Type | Chiral Auxiliary Precursor | Substrate | Diastereomeric Excess (d.e.) |

| Asymmetric Alkylation | (1S,2R)-2-Aminocyclopentan-1-ol | N-Propionyl oxazolidinone | >99% |

| Asymmetric Aldol Reaction | (1S,2R)-2-Aminocyclopentan-1-ol | N-Acetyl oxazolidinone | >99% |

This table illustrates the high diastereoselectivities achievable with chiral auxiliaries derived from amino alcohols in C-C bond formation reactions. Data is representative of similar systems.

The development of chiral ligands for transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic chemistry. Amino alcohols similar in structure to this compound are precursors to a variety of effective ligands for catalysts used in the asymmetric hydrogenation of ketones and other prochiral substrates. These ligands coordinate to a metal center, such as rhodium, ruthenium, or iridium, creating a chiral environment that enables the enantioselective addition of hydrogen to a double bond.

For example, rhodium catalysts bearing electron-donating phosphine (B1218219) ligands derived from amino alcohols have been successfully used in the asymmetric hydrogenation of unprotected amino ketones to produce chiral 1,2-amino alcohols with good yields and enantioselectivities. These methods are highly sought after for the synthesis of pharmaceutical intermediates and bioactive molecules. Earth-abundant metal catalysts, such as those based on manganese, are also being explored for the asymmetric hydrogenation of challenging substrates like dialkyl ketimines, demonstrating the broad potential of chiral ligands in this field. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) |

| Rh-phosphine complex | α-Amino ketones | β-Amino alcohols | up to 95% |

| Ir-diamine complex | Aromatic ketones | Chiral secondary alcohols | up to 99% |

| Mn-based catalyst | Dialkyl ketimines | Chiral amines | up to 98% |

This table provides representative enantioselectivities achieved in asymmetric hydrogenation reactions using catalyst systems with chiral ligands derived from amino alcohols.

In addition to their role in metal-based catalysis, amino alcohol scaffolds are integral to the design of purely organic catalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal catalysis. The bifunctional nature of this compound, with its acidic (protonated amine) and basic (hydroxyl) sites, allows it to participate in hydrogen bonding and proton transfer, which are key mechanisms in many organocatalytic transformations.

While direct applications of this compound in organocatalysis are not widely reported, its structural elements are found in successful organocatalysts. For instance, proline and its derivatives, which are also amino acids with a secondary amine and a carboxylic acid, are highly effective in a wide range of asymmetric reactions. The principles of bifunctional catalysis, where the amine and hydroxyl groups of an amino alcohol could act in concert to activate both the nucleophile and the electrophile, suggest a promising area of investigation for this compound and related structures. Hybrid biocatalytic-chemocatalytic cascades also represent an expanding field where such molecules could find use.

Building Block in Complex Molecule Synthesis

The versatility of this compound extends to its use as a fundamental building block for the synthesis of more complex and high-value molecules, including those with significant biological activity and novel material properties.

The 1,2-amino alcohol motif is a common feature in a vast number of natural products and pharmaceutical agents. Consequently, compounds like this compound are valuable starting materials for the synthesis of diverse molecular scaffolds with potential biological activity. The ability to introduce chirality and functionality in a controlled manner is crucial in medicinal chemistry, where the stereochemistry of a molecule often dictates its therapeutic efficacy.

Synthetic strategies that employ amino alcohols as key building blocks enable the construction of complex polycyclic small molecules. For example, multicomponent reactions, such as the Petasis reaction, can be used to combine an amino alcohol, a boronic acid, and an aldehyde to rapidly generate molecular complexity. Subsequent intramolecular reactions can then be used to form intricate and diverse scaffolds. This approach allows for the efficient exploration of chemical space in the search for new bioactive compounds.

The dual functionality of this compound makes it an ideal monomer or precursor for the synthesis of macrocycles and polymers. Macrocyclic compounds are of significant interest in drug discovery, as their constrained conformations can lead to high binding affinity and selectivity for biological targets. nih.gov

Amino alcohols can serve as templates upon which macrocycles are constructed. nih.gov Synthetic routes often involve coupling the amino and alcohol functionalities with dicarboxylic acids or other bifunctional linkers to form macrolactams or macrolactones. Ring-closing metathesis is another powerful technique used to form the macrocyclic ring. The synthesis of aminoalcohol-derived macrocycles has led to the discovery of potent inhibitors of important biological pathways. nih.gov

Incorporation into Peptidomimetics and Oligonucleotide Analogs

The development of therapeutic peptides is often hampered by their poor stability against enzymatic degradation and low bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-natural structural elements. nih.gov The this compound scaffold is well-suited for this purpose. By incorporating this amino alcohol, chemists can create analogs of amino acids or dipeptides that retain the key pharmacophoric groups but are resistant to proteolysis. nih.gov The flexible hexanol backbone can be used to constrain the geometry of the molecule to mimic specific secondary structures, such as β-turns, which are crucial for many biological interactions. nih.govnih.gov

In the field of oligonucleotide-based therapeutics, chemical modifications are essential to improve properties like nuclease resistance and binding affinity. nih.gov Chiral amino alcohols, analogous to the core structure of this compound, serve as critical linkers. westlake.edu.cnrsc.org They can be incorporated into the oligonucleotide backbone or attached as pendant groups. The hydroxyl function can be used for solid-phase synthesis attachment, while the amine group provides a reactive handle for conjugating lipids, fluorophores, or other functional moieties to enhance cellular uptake or for diagnostic purposes. nih.gov The use of such non-natural linkers can significantly alter the physicochemical properties of the resulting oligonucleotide analog.

Contributions to Materials Science and Polymer Chemistry

The dual reactivity of this compound makes it a highly versatile monomer for the synthesis of advanced polymers with tailored properties.

Polyamides are a major class of engineering thermoplastics, typically formed from the condensation reaction of diamines and dicarboxylic acids. chemguide.co.uklibretexts.org When this compound is used as a monomer or co-monomer in polycondensation reactions with dicarboxylic acids, it yields polyamides with pendant hydroxyl groups along the polymer chain. These hydroxyl groups disrupt the regular interchain hydrogen bonding typical of traditional polyamides like Nylon 6,6, which can decrease crystallinity and improve solubility in a wider range of solvents. researchgate.net More importantly, these pendant -OH groups serve as reactive sites for post-polymerization modification, allowing for the grafting of other molecules to tune surface properties or for cross-linking to create thermoset materials.

Polyurethanes are formed from the reaction of polyols and isocyanates. digitellinc.commdpi.com In polyurethane synthesis, the primary amine of this compound will react preferentially and much more rapidly with an isocyanate group to form a urea (B33335) linkage, while the primary alcohol reacts to form a urethane (B1682113) linkage. This differential reactivity allows for the creation of complex polymer architectures like poly(urethane-urea)s. The incorporation of this monomer can enhance the thermal and mechanical properties of the resulting polymer due to the strong hydrogen bonding associated with the urea groups.

| Property | Polyamide from this compound & Adipic Acid | Conventional Polyamide (Nylon 6,6) | Rationale for Difference |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H and pendant O-H groups | Amide N-H groups only | Pendant hydroxyl groups introduce additional sites for hydrogen bonding, potentially increasing moisture absorption. |

| Solubility | Potentially soluble in polar protic solvents | Soluble in strong acids (e.g., formic acid) | Pendant -OH groups increase polarity and can disrupt chain packing, enhancing solubility. researchgate.net |

| Crystallinity | Lower | High (typically 50-60%) | The bulky aminomethyl side group disrupts the regular chain packing required for high crystallinity. |

| Functionalization Potential | High (via -OH groups) | Low | The free hydroxyl groups provide reactive handles for grafting, cross-linking, or other modifications. |

The amine and hydroxyl functionalities of this compound make it an excellent candidate for surface modification. It can be covalently grafted onto surfaces containing reactive groups (e.g., epoxides, isocyanates) or onto oxide surfaces (e.g., silicon, aluminum, glass) via silane (B1218182) coupling chemistry, where the amino alcohol is first reacted with a silane agent. nih.gov Such modifications can dramatically alter the surface properties of a material.

Grafting a layer of this compound can introduce a high density of amino and hydroxyl groups, rendering a hydrophobic surface more hydrophilic. researchgate.netgoogle.com This is critical for improving the biocompatibility of medical implants, enhancing the wettability of membranes, or promoting adhesion in composite materials. researchgate.net The grafted amino groups, being basic, can also alter the surface charge, which is useful in applications such as designing surfaces that can selectively bind to proteins or cells. mdpi.com These functionalized surfaces can then serve as a platform for the subsequent attachment of other molecules, such as polymers, biomolecules, or nanoparticles, to create multifunctional coatings. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The ability of this compound to participate in directional hydrogen bonding makes it a compelling building block for creating ordered, self-assembled structures. nih.govbeilstein-journals.org

The this compound molecule possesses multiple sites for hydrogen bonding. The primary alcohol group can act as both a hydrogen bond donor and an acceptor, while the primary amine group is a strong hydrogen bond donor. These directional interactions can guide the spontaneous organization of molecules into well-defined supramolecular architectures. beilstein-journals.org Depending on the solvent environment and concentration, these molecules could self-assemble into various structures, such as one-dimensional chains, two-dimensional sheets, or micelles in aqueous solutions, driven by the hydrophobic effect of the hexyl chain and the hydrophilic interactions of the polar head groups. rsc.org The precise control over these self-assembled structures is a key goal in nanotechnology and the bottom-up fabrication of functional materials. mdpi.com

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Supramolecular Motifs |

|---|---|---|

| Primary Alcohol (-OH) | Donor and Acceptor | Head-to-tail chains (O-H···O), cyclic structures |

| Primary Amine (-NH₂) | Donor | Intermolecular cross-linking (N-H···O or N-H···N) |

| Combined Interactions | Multiple Donors and Acceptors | 2D sheets, bilayers, and other complex networks |

The amine and alcohol groups of this compound can act in concert to chelate metal ions, functioning as a bidentate ligand. libretexts.orgpurdue.edu The nitrogen atom of the amine and the oxygen atom of the alcohol can donate their lone pairs of electrons to a central metal atom, forming a stable six-membered ring. nih.gov This chelation effect leads to coordination complexes that are significantly more stable than those formed with analogous monodentate ligands. libretexts.org

The geometry of the resulting metal complex is influenced by the coordination number of the metal and the steric profile of the ligand. nih.gov By coordinating with transition metals, this compound can be used to construct discrete coordination compounds with potential applications in catalysis, where the metal center acts as the active site and the ligand framework can be modified to tune reactivity and selectivity. nih.govnih.gov Furthermore, these complexes can themselves be used as nodes in the construction of more complex metal-organic frameworks (MOFs), where the specific geometry dictated by the ligand is propagated throughout a crystalline lattice.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. researchgate.net For a molecule like 2-(Aminomethyl)hexan-1-ol, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirm the connectivity of the atoms, and offer insights into its three-dimensional structure in solution.

2D NMR experiments are crucial for deciphering the structures of complex molecules where 1D spectra may be overcrowded or ambiguous. researchgate.netnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the connectivity of the protons along the hexane (B92381) backbone and within the aminomethyl and hydroxymethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, more easily assigned, proton signals.

Based on the structure of this compound, the following table presents the predicted ¹H and ¹³C NMR chemical shifts.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₂OH) | ~3.5 - 3.7 | ~65 - 68 |

| 2 (CH) | ~1.6 - 1.8 | ~45 - 48 |

| 3 (CH₂) | ~1.2 - 1.4 | ~30 - 33 |

| 4 (CH₂) | ~1.2 - 1.4 | ~28 - 31 |

| 5 (CH₂) | ~1.2 - 1.4 | ~22 - 25 |

| 6 (CH₃) | ~0.8 - 1.0 | ~13 - 15 |

| 7 (CH₂NH₂) | ~2.7 - 2.9 | ~48 - 51 |

The expected correlations from 2D NMR experiments that would confirm the structure are summarized below.

| Proton(s) at Position | Expected COSY Correlations (with Protons at) | Expected HMBC Correlations (with Carbons at) |

|---|---|---|

| 1 | 2 | 2, 3 |

| 2 | 1, 3, 7 | 1, 3, 4, 7 |

| 3 | 2, 4 | 1, 2, 4, 5 |

| 4 | 3, 5 | 2, 3, 5, 6 |

| 5 | 4, 6 | 3, 4, 6 |

| 6 | 5 | 4, 5 |

| 7 | 2 | 2, 3 |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons, irrespective of bond connectivity. nih.govarxiv.org These experiments detect through-space interactions within a range of approximately 5 Å. mdpi.com For a flexible molecule like this compound, these techniques can reveal preferred conformations in solution.

Due to the free rotation around the C-C single bonds, the butyl chain and the aminomethyl and hydroxymethyl substituents are conformationally mobile. NOESY or ROESY experiments could identify which groups preferentially orient themselves near each other. For instance, correlations between the protons on the aminomethyl group (position 7) and protons on the hydroxymethyl group (position 1) or the butyl chain (positions 3, 4) would indicate specific folded conformations. The relative intensities of the cross-peaks in a quantitative NOESY or ROESY spectrum could be used to calculate inter-proton distances and establish the predominant conformer populations in solution. nih.govmdpi.com

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. researchgate.net For this compound, HRMS would be used to confirm its elemental composition, C₇H₁₇NO.

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule | C₇H₁₇NO | 131.13101 |

| Protonated Molecule [M+H]⁺ | C₇H₁₈NO⁺ | 132.13829 |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govdtic.mildtic.mil The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule ([M+H]⁺, m/z 132.14) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways would likely involve characteristic neutral losses associated with the amine and alcohol functional groups.

Plausible fragmentation pathways include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 114.13.

Loss of ammonia (B1221849) (NH₃): A characteristic fragmentation for primary amines, resulting in a fragment ion at m/z 115.12.

Cleavage of the C-C backbone: Fragmentation of the hexyl chain would produce a series of smaller ions.

| Predicted Precursor/Fragment Ion | Formula | Predicted m/z | Plausible Origin |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₈NO⁺ | 132.14 | Protonated Parent Molecule |

| [M+H-H₂O]⁺ | C₇H₁₆N⁺ | 114.13 | Loss of water |

| [M+H-NH₃]⁺ | C₇H₁₅O⁺ | 115.11 | Loss of ammonia |

| [CH₂NH₂]⁺ | CH₄N⁺ | 30.03 | α-cleavage next to the chiral center |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov These techniques are particularly sensitive to hydrogen bonding, which significantly influences the frequency and shape of O-H and N-H stretching bands. cnr.itresearchgate.net

For this compound, both intramolecular (between the -OH and -NH₂ groups) and intermolecular hydrogen bonding are expected. These interactions would lead to a broadening and a red-shift (shift to lower wavenumber) of the O-H and N-H stretching vibrations compared to their non-hydrogen-bonded states. cnr.it

The following table lists the predicted characteristic vibrational bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H and N-H Stretching | 3200 - 3500 | Broad band due to extensive hydrogen bonding. May show distinct peaks for symmetric and asymmetric N-H stretches. |

| C-H Stretching (sp³) | 2850 - 2960 | Characteristic of the alkyl chain. |

| N-H Bending (Scissoring) | 1590 - 1650 | Characteristic of primary amine. |

| C-O Stretching | 1050 - 1150 | Characteristic of primary alcohol. |

Analysis of the concentration dependence of the O-H and N-H bands in a non-polar solvent could be used to distinguish between intramolecular and intermolecular hydrogen bonding.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com For a compound like this compound, which possesses a stereocenter at the second carbon atom of the hexyl chain, determining the enantiomeric excess (e.e.) is crucial, as different enantiomers can exhibit distinct biological activities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, each with its own set of considerations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for the enantioseparation of a wide array of compounds, including those with amino and hydroxyl functional groups. csfarmacie.cz The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of this compound, several types of CSPs could be considered. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. mdpi.com Additionally, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin or vancomycin, are particularly effective for the separation of amino alcohols. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is typically used. chromatographyonline.comresearchgate.net For reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are common. The addition of acidic or basic additives to the mobile phase can improve peak shape and resolution for ionizable compounds like this compound.

A hypothetical HPLC method for the enantiomeric purity determination of this compound is outlined in the table below.

Table 1: Illustrative HPLC Parameters for Enantiomeric Purity Determination of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

| Expected Elution | Enantiomer 1 (e.g., R-form) followed by Enantiomer 2 (e.g., S-form) |

Chiral Gas Chromatography (GC)

Chiral GC is another effective technique for the separation of volatile and thermally stable enantiomers. gcms.cz Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is generally required to enhance its volatility and improve chromatographic performance. nih.gov Common derivatization reagents for these functional groups include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the amine and alcohol into less polar and more volatile derivatives.

The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The choice of the specific cyclodextrin and its substituents is crucial for achieving enantioselectivity. The carrier gas is typically hydrogen or helium, and a flame ionization detector (FID) is commonly used for detection.

The following table illustrates potential GC parameters for the analysis of derivatized this compound.

Table 2: Illustrative GC Parameters for Enantiomeric Purity Determination of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | Chiraldex G-TA (trifluoroacetyl gamma-cyclodextrin) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Expected Elution | Derivatized Enantiomer 1 followed by Derivatized Enantiomer 2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of a chiral center, provided that a suitable single crystal can be obtained.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map, from which the positions of the atoms can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction may require screening various crystallization conditions, such as different solvents and temperatures. If the native compound does not crystallize well, it may be necessary to form a salt or a derivative with a molecule that promotes crystallization.

A successful crystallographic analysis of this compound would yield a wealth of structural information, as hypothetically detailed in the table below.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C7H17NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 15.8 Å |

| Volume | 1265 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.02 g/cm³ |

| Key Bond Lengths | C-N ≈ 1.47 Å, C-O ≈ 1.43 Å |

| Key Bond Angles | C-C-N ≈ 112°, C-C-O ≈ 110° |

| Absolute Configuration | Determined (e.g., R or S) |

Theoretical and Computational Chemistry Studies on 2 Aminomethyl Hexan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict molecular geometries, energies, and a host of other electronic properties that dictate chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a flexible molecule like 2-(aminomethyl)hexan-1-ol, with its rotatable bonds, numerous conformational isomers can exist. DFT can be employed to determine the geometries of these conformers and their relative energies, thus mapping out the potential energy landscape. nih.govnih.gov

The study of n-hexanol, a related compound, has shown a significant level of conformational flexibility, with a large number of stable conformations possible due to rotations around the C-C and C-O bonds. researchgate.net A similar complexity would be expected for this compound, with additional rotational freedom around the C-C and C-N bonds of the aminomethyl group.

A systematic conformational search followed by DFT optimization would identify the various stable conformers. The relative energies of these conformers would indicate their populations at a given temperature. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups could significantly stabilize certain conformations.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| Conf-1 | Extended chain, anti-periplanar | 1.5 |

| Conf-2 | Gauche conformation with intramolecular H-bond (O-H···N) | 0.0 |

| Conf-3 | Gauche conformation with intramolecular H-bond (N-H···O) | 0.8 |

| Conf-4 | Folded conformation | 2.3 |

Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. No specific experimental or computational data for this compound is currently available in the public domain.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wikipedia.orgresearchgate.netresearchgate.net

For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The LUMO would likely be an anti-bonding orbital associated with the C-O or C-N bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the N and O atoms |

| LUMO | 2.1 | Primarily localized on σ* orbitals of C-O and C-N bonds |

| HOMO-LUMO Gap | 10.6 | Indicates high kinetic stability |

Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. No specific experimental or computational data for this compound is currently available in the public domain.

DFT can also be used to locate transition state structures, which are the energy maxima along a reaction pathway. By calculating the energies of reactants, products, and transition states, the activation energy for a reaction can be determined, providing insight into the reaction kinetics and mechanism. For example, in the oxidation of primary alcohols, DFT has been used to study the thermodynamics and activation barriers of different proposed mechanisms.

For this compound, transition state calculations could be used to study reactions such as its oxidation, acylation, or other functional group transformations. This would help in understanding the preferred reaction pathways and the factors that influence them.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Step 1: Proton Transfer | This compound + H+ | [TS1] | Protonated intermediate | 5.2 |

| Step 2: Nucleophilic Attack | Intermediate + Nu- | [TS2] | Product complex | 12.8 |

Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. No specific experimental or computational data for this compound is currently available in the public domain.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netsemanticscholar.org MD simulations model the movement of atoms and molecules over time, providing insights into properties like solvation, diffusion, and intermolecular interactions. nih.govacs.org

For this compound in an aqueous solution, MD simulations could reveal how the molecule interacts with water molecules through hydrogen bonding. The simulations could also predict how these molecules might aggregate or interact with other solutes. The study of short-chain alcohols in aqueous solutions via MD has provided detailed information on their excess thermodynamic properties and the effect on the structure of water. researchgate.net

In Silico Design and Screening of Derivatives for Targeted Applications

Computational methods can be used to design and screen new molecules with desired properties before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery of new drugs, catalysts, or materials. nih.gov

Starting with the structure of this compound, derivatives could be designed by adding or modifying functional groups. Computational tools could then be used to predict the properties of these derivatives, such as their binding affinity to a biological target or their catalytic activity. For example, derivatives of β-amino alcohols have been identified through in silico screening as potential inhibitors of inflammatory responses. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Experimental Validation

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra.

For instance, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of different nuclei in a molecule. nih.govnih.gov These predicted shifts can be compared to experimental NMR spectra to confirm the structure of the molecule and its conformers. There are also machine learning-based programs that can accurately predict 1H NMR chemical shifts. nih.gov

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. researchgate.netacs.orgnih.gov These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The comparison of calculated and experimental vibrational spectra can help in assigning the vibrational modes to specific molecular motions. Anharmonic DFT studies have been performed on related molecules like n-hexanol to correlate their spectra with their structure. semanticscholar.org

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on OH | 2.5 | broad singlet |

| H on CH₂O | 3.6 | multiplet |

| H on CH | 1.8 | multiplet |

| H on CH₂N | 2.9 | multiplet |

| H on NH₂ | 1.5 | broad singlet |

| H on alkyl chain | 0.9 - 1.4 | multiplet |

Note: This data is illustrative and intended to represent the type of results obtained from NMR prediction software. No specific experimental or computational data for this compound is currently available in the public domain.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3450 | Associated with the hydroxyl group |

| N-H stretch | 3350, 3280 | Symmetric and asymmetric stretches of the amino group |

| C-H stretch | 2950-2850 | Stretches of the alkyl chain |

| C-O stretch | 1050 | Stretch of the carbon-oxygen bond |

| C-N stretch | 1100 | Stretch of the carbon-nitrogen bond |

Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. No specific experimental or computational data for this compound is currently available in the public domain.

Future Research Directions and Emerging Trends

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The biological activity and material properties of molecules like 2-(aminomethyl)hexan-1-ol are critically dependent on their stereochemistry. Consequently, a major thrust of future research is the development of synthetic routes that provide precise control over the formation of specific stereoisomers. Current methods for creating chiral amino alcohols often involve multi-step processes or face limitations with certain substrates. nih.gov Emerging strategies aim to overcome these challenges by creating modular and efficient pathways from simple, readily available starting materials.

Promising areas of development include:

Catalytic Asymmetric Reductive Coupling: Novel methods, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, are being explored to create chiral β-amino alcohols with high enantiomeric excess (ee). nih.gov This approach uses a radical polar crossover strategy to control both chemical and stereochemical selectivity.

Stereodivergent Synthesis: Copper-catalyzed sequential hydrosilylation and hydroamination of enals and enones is a powerful strategy that allows for the synthesis of all possible stereoisomers of an amino alcohol product. ornl.gov This method provides exceptional control over up to three contiguous stereocenters by leveraging both catalyst control and the stereospecificity of the reactions.

Radical C–H Amination: A multi-catalytic strategy involving an iridium photocatalyst and a chiral copper catalyst enables the enantioselective amination of C–H bonds. ucl.ac.uk This radical relay chaperone strategy allows for the synthesis of chiral β-amino alcohols from abundant alcohol starting materials, bypassing the need for chiral pool precursors. ucl.ac.uk

These advanced synthetic methods represent a significant step towards the efficient and selective production of specific stereoisomers of this compound, opening new avenues for its application in stereospecific contexts.

| Synthetic Strategy | Key Features | Catalyst/Reagent Type | Potential Outcome for this compound |

|---|---|---|---|

| Asymmetric Cross Aza-Pinacol Coupling | Modular synthesis from aldehydes and imines; radical polar crossover mechanism. nih.gov | Chromium-catalyst with chiral ligand. nih.gov | High enantiomeric excess (e.g., >99% ee). nih.gov |

| Stereodivergent Cu-Catalyzed Reactions | Sequential hydrosilylation and hydroamination; access to all possible stereoisomers. ornl.gov | Copper-hydride catalyst with chiral ligand. ornl.gov | Control of both absolute and relative stereochemistry. ornl.gov |

| Enantioselective Radical C–H Amination | Direct functionalization of C–H bonds; bypasses chiral pool precursors. ucl.ac.uk | Dual catalyst system: Iridium photocatalyst and chiral Copper catalyst. ucl.ac.uk | High enantioselectivity from simple alcohol precursors. ucl.ac.uk |

Exploration of Novel Catalytic Systems Based on this compound Scaffolds

The bifunctional nature of 1,3-amino alcohols makes them excellent candidates for use as chiral ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a rigid chiral environment that can direct the stereochemical outcome of a reaction. Scaffolds based on this compound could be employed to develop new, highly efficient, and selective catalysts.

Future research in this area is expected to focus on:

Ligand Design and Optimization: The synthesis of a library of this compound derivatives with varied steric and electronic properties to fine-tune catalytic activity and enantioselectivity for specific transformations, such as the addition of organozinc reagents to aldehydes.

Immobilization on Supports: Anchoring these amino alcohol-based catalysts onto solid supports, such as magnetic nanoparticles, facilitates catalyst recovery and reuse. This approach addresses key principles of green chemistry by simplifying purification and reducing waste.

Application in Diverse Reactions: Testing the efficacy of these new catalytic systems in a broad range of asymmetric reactions, including transfer hydrogenations, C-C bond-forming reactions, and cycloadditions. The inherent rigidity of some amino alcohol ligands has proven crucial for achieving high enantioselectivity in reactions like the asymmetric transfer hydrogenation of N-phosphinyl ketimines.

The development of catalysts derived from the this compound scaffold has the potential to provide new tools for synthetic chemists, enabling the efficient production of a wide array of chiral molecules.

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical properties of this compound, possessing both a nucleophilic amine and a hydrogen-bonding alcohol group, make it an attractive building block for advanced materials and nanotechnology applications.

Emerging trends include:

Polymer Synthesis: Amino alcohols can be incorporated as monomers into polymers, such as biodegradable poly(ester amide) elastomers. These materials offer a combination of mechanical durability and biocompatibility, making them suitable for applications in tissue engineering and medical devices. ornl.gov

Metal-Organic Frameworks (MOFs): The amine and alcohol functionalities can act as coordination sites for metal ions, enabling the construction of chiral MOFs. These porous materials have potential applications in enantioselective separations, sensing, and catalysis. For instance, chiral MOFs have demonstrated the ability to act as highly sensitive and enantioselective fluorescent sensors for other amino alcohols. nih.gov

Surface Functionalization and Nanoparticles: The amino group provides a reactive handle for grafting the molecule onto surfaces, modifying their chemical properties. This is particularly relevant in nanotechnology, where amino alcohols can be used to functionalize nanoparticles, such as those made of iron oxide or silver. researchgate.netnih.gov This functionalization can improve nanoparticle stability, biocompatibility, and targeting capabilities for applications in drug delivery, bio-imaging, and catalysis. researchgate.net The bifunctional nature of amino alcohols allows them to act as stabilizers in the sol-gel formation of materials like zinc oxide films. nih.gov